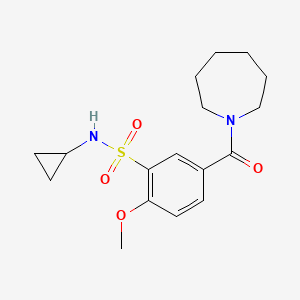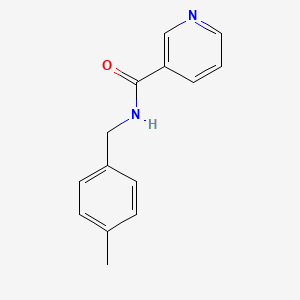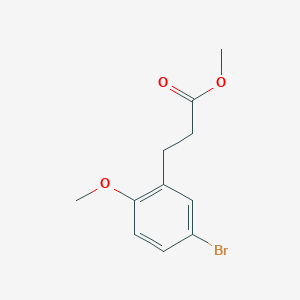![molecular formula C11H14N4OS2 B7637826 2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide](/img/structure/B7637826.png)
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide is a compound that has gained significant attention in scientific research. This compound is commonly referred to as DMAT and is used in various research applications. The aim of
作用机制
DMAT inhibits PRMT5 activity by binding to the active site of the enzyme. PRMT5 catalyzes the methylation of arginine residues on various proteins, including histones. DMAT inhibits this activity by preventing the binding of the enzyme to its substrate, resulting in decreased methylation of arginine residues.
Biochemical and Physiological Effects:
DMAT has been shown to have various biochemical and physiological effects. Inhibition of PRMT5 activity by DMAT has been associated with changes in gene expression, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. DMAT has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
DMAT is a potent and selective inhibitor of PRMT5, making it a valuable tool in scientific research. However, DMAT has limitations in terms of its stability and solubility, which can affect its effectiveness in certain experiments. Additionally, DMAT has been shown to have off-target effects, which can complicate data interpretation.
未来方向
Future research on DMAT could focus on developing more stable and soluble analogs of the compound. Additionally, further studies could investigate the potential therapeutic applications of DMAT in cancer and other diseases. Finally, research could focus on identifying new targets of DMAT and investigating the effects of DMAT on these targets.
Conclusion:
In conclusion, DMAT is a compound that has gained significant attention in scientific research due to its potent and selective inhibition of PRMT5. DMAT has various biochemical and physiological effects and has been shown to induce cell cycle arrest and apoptosis in cancer cells. While DMAT has limitations in terms of its stability and solubility, it remains a valuable tool in scientific research. Future research on DMAT could focus on developing more stable and soluble analogs of the compound and investigating its potential therapeutic applications.
合成方法
DMAT can be synthesized using a multi-step process. The first step involves the reaction of 2-chloroacetyl chloride with 2-aminomethyl-1,3-thiazole to form 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine. The second step involves the reaction of 2-(2-chloroacetyl)-1,3-thiazol-4-ylmethylamine with 4,5-dimethyl-2-thiazolylamine to form DMAT.
科学研究应用
DMAT is commonly used in scientific research as a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA processing, and DNA damage repair. DMAT has been shown to inhibit PRMT5 activity, leading to changes in gene expression and cellular processes.
属性
IUPAC Name |
2-[2-(aminomethyl)-1,3-thiazol-4-yl]-N-(4,5-dimethyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6-7(2)18-11(13-6)15-9(16)3-8-5-17-10(4-12)14-8/h5H,3-4,12H2,1-2H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDGVZLHKFHQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)
![2-[(4-Bromothiophene-2-carbonyl)amino]acetic acid](/img/structure/B7637744.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)

![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)
![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[5-(Aminomethyl)pyridin-3-yl]phenol](/img/structure/B7637799.png)
![N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B7637808.png)
![1-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)pyridin-3-yl]ethanone](/img/structure/B7637809.png)

